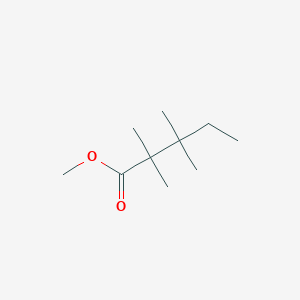

Methyl 2,2,3,3-tetramethylpentanoate

Beschreibung

Methyl 2,2,3,3-tetramethylpentanoate is a branched-chain ester derived from pentanoic acid, with four methyl groups substituted at the 2, 2, 3, and 3 positions of the pentane backbone. This structural arrangement confers unique physicochemical properties, such as reduced molecular symmetry and enhanced steric hindrance, which influence its volatility, solubility, and reactivity. Branched esters like this are often utilized in industrial applications such as fragrances, plasticizers, or fuel additives due to their tailored volatility and stability .

Eigenschaften

CAS-Nummer |

88255-51-0 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

methyl 2,2,3,3-tetramethylpentanoate |

InChI |

InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3 |

InChI-Schlüssel |

OTCXXDINWCIYNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)C(C)(C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2,2,3,3-tetramethylpentanoate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.

Reduction: 2,2,3,3-tetramethylpentanol.

Transesterification: New ester and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Esters

Methyl 3-Methylpentanoate (CAS 2177-78-8)

Methyl 3,3,4-Trimethylpentanoate

- Structure : Features three methyl groups at the 3, 3, and 4 positions.

- Key Differences: Increased branching compared to Methyl 3-methylpentanoate but less than the tetramethyl variant. This likely results in intermediate boiling points and solubility .

Table 1: Comparative Properties of Branched Esters

| Compound | Branching Pattern | Key Applications | Reactivity Notes |

|---|---|---|---|

| Methyl 2,2,3,3-tetramethylpentanoate | 2,2,3,3-tetramethyl | Fuel additives, plastics | High steric hindrance |

| Methyl 3-methylpentanoate | 3-methyl | Flavors, solvents | Moderate reactivity |

| Methyl 3,3,4-trimethylpentanoate | 3,3,4-trimethyl | Industrial intermediates | Intermediate branching |

Structural Analogues: Alkanes

Branched alkanes with similar substitution patterns provide insights into how branching affects physical properties. For example:

2,2,3,3-Tetramethylpentane (CAS 540-84-1)

2,2,4,4-Tetramethylpentane

Table 2: Physical Properties of Branched Alkanes

| Compound | Boiling Point (K) | Density (g/cm³) | MON (Experimental) | MON (Calculated) |

|---|---|---|---|---|

| 2,2,3,3-Tetramethylpentane | 278.3 | 2.741 | 95 | 103.09 |

| 2,2,4,4-Tetramethylpentane | 301.6 | 2.485 | Not reported | Not reported |

| 2,3,3,4-Tetramethylpentane | 334.6 | 2.716 | Not reported | Not reported |

Functional Group Comparisons

- Esters vs. Alkanes: Esters exhibit higher polarity than alkanes due to the carbonyl group, leading to higher boiling points and solubility in polar solvents. For instance, Methyl 3-methylpentanoate (ester) has a boiling point of ~395–400 K (estimated), significantly higher than 2,2,3,3-tetramethylpentane (278.3 K) .

- Steric Effects : Increased branching in esters reduces molecular packing efficiency, lowering melting points and densities compared to linear analogues.

Limitations and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.